3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
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Overview
Description
3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is an organic compound that belongs to a unique class of benzoxadiazocines. These compounds have intricate ring structures and are of interest due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves a multi-step process:
Formation of the benzoxadiazocin ring: : This step generally starts with the cyclization of appropriate precursors under conditions that promote the formation of the benzoxadiazocin skeleton.
Introduction of functional groups:
Benzoic acid moiety attachment: : The final step involves attaching the benzoic acid group to the benzoxadiazocin core.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and minimize by-products. This often includes high-throughput screening of catalysts, solvents, and temperatures, and may involve continuous flow chemistry for improved efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: : Conversion of methyl groups to carboxylic acids or other oxidized functionalities.
Reduction: : Hydrogenation of the oxo group to form alcohols.
Substitution: : Halogenation of the benzene ring or substitution of the methoxy group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Employing hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Use of halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed depend on the reaction conditions:
Oxidation: : Benzoic acid derivatives.
Reduction: : Alcohols or completely reduced hydrocarbons.
Substitution: : Halogenated benzoxadiazocin derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is studied for its unique ring structure and reactivity, serving as a model for synthesizing complex organic compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and the effects of structural modifications on biological activity.
Medicine
In medicine, derivatives of this compound are explored for potential therapeutic uses, including as anti-inflammatory or anticancer agents.
Industry
Industrially, this compound can be a precursor for producing dyes, polymers, and advanced materials due to its versatile chemical nature.
Mechanism of Action
The mechanism by which 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes or receptors in biological systems.
Pathways Involved: : The exact pathways can vary but generally involve modifications of metabolic or signaling pathways.
Comparison with Similar Compounds
Unique Characteristics
The compound's unique benzoxadiazocin ring structure sets it apart from more common benzodiazepines or benzoic acid derivatives, providing unique reactivity and biological activity.
Similar Compounds
Similar compounds include:
Benzodiazepines: : Known for their psychoactive effects.
Benzoic acid derivatives: : Widely used in preservatives and pharmaceuticals.
3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid holds promise for various scientific and industrial applications, thanks to its distinctive structural and chemical properties.
Properties
IUPAC Name |
3-(6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-19-10-14(13-7-4-8-15(25-2)16(13)26-19)20-18(24)21(19)12-6-3-5-11(9-12)17(22)23/h3-9,14H,10H2,1-2H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBLEOLSCHOOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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